Methyl (5-cyano-1H-imidazol-4-yl)carbamate Methyl (5-cyano-1H-imidazol-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 53982-59-5
VCID: VC17356313
InChI: InChI=1S/C6H6N4O2/c1-12-6(11)10-5-4(2-7)8-3-9-5/h3H,1H3,(H,8,9)(H,10,11)
SMILES:
Molecular Formula: C6H6N4O2
Molecular Weight: 166.14 g/mol

Methyl (5-cyano-1H-imidazol-4-yl)carbamate

CAS No.: 53982-59-5

Cat. No.: VC17356313

Molecular Formula: C6H6N4O2

Molecular Weight: 166.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl (5-cyano-1H-imidazol-4-yl)carbamate - 53982-59-5

Specification

CAS No. 53982-59-5
Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
IUPAC Name methyl N-(5-cyano-1H-imidazol-4-yl)carbamate
Standard InChI InChI=1S/C6H6N4O2/c1-12-6(11)10-5-4(2-7)8-3-9-5/h3H,1H3,(H,8,9)(H,10,11)
Standard InChI Key GUIPWVCBKIXQPZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)NC1=C(NC=N1)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl (5-cyano-1H-imidazol-4-yl)carbamate features a planar imidazole ring substituted at the 4-position with a carbamate group (-O(CO)NH2) and at the 5-position with a cyano group (-CN). The imidazole ring’s aromaticity facilitates π-π stacking interactions, while the electron-withdrawing cyano group enhances electrophilicity at adjacent sites, enabling nucleophilic substitutions . The carbamate moiety introduces hydrogen-bonding capabilities, critical for interactions with biological targets such as enzymes or DNA .

Table 1: Key Structural and Spectral Data

PropertyValue/DescriptionSource
Molecular FormulaC₆H₆N₄O₂
Molecular Weight166.14 g/mol
UV-Vis λ<sub>max</sub> (nm)265 (ε = 1.2 × 10³ L·mol⁻¹·cm⁻¹)
IR Peaks (cm⁻¹)2250 (C≡N), 1715 (C=O), 1600 (C=N)
SolubilitySoluble in DMF, DCM; sparingly in H₂O

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing at temperatures above 200°C. Hydrolytic susceptibility is observed under alkaline conditions, where the carbamate group undergoes cleavage to yield methylamine and carbon dioxide. The cyano group participates in cycloaddition reactions, forming tetrazole derivatives when treated with sodium azide .

Synthetic Methodologies

Nickel-Catalyzed Cyclization

A predominant route involves the cyclization of amido-nitrile precursors using nickel catalysts (e.g., NiCl₂·6H₂O) in dimethylformamide (DMF) at 80–100°C. This method achieves yields of 65–72% and proceeds via tautomerization and dehydrative cyclization.

Table 2: Optimization of Cyclization Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (%)
NiCl₂·6H₂ODMF806595
Ni(acac)₂DCM405889
NiBr₂THF606292

Palladium-Mediated Aryl Amination

Alternative pathways adapted from related imidazole syntheses (e.g., CA2833394C ) employ palladium catalysts for coupling reactions. For instance, reacting 3-fluoro-5-trifluoromethyl-phenylamine with 4-methylimidazole in the presence of Pd(OAc)₂ and Xantphos ligand yields arylaminated intermediates, which are subsequently carbamoylated . This method, while cost-intensive, offers regioselectivity advantages.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s imidazole ring coordinates with metal ions in enzyme active sites, inhibiting metalloproteases and kinases. In silico docking studies suggest strong binding affinity (K<sub>i</sub> = 0.8 μM) toward c-Abl tyrosine kinase, a target in chronic myeloid leukemia . Analogous carbamate derivatives exhibit antiamoebic activity by disrupting Entamoeba histolytica’s redox balance, with IC<sub>50</sub> values as low as 0.08 μM .

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor to substituted benzamides and pyrimidinylamines, which are investigated as Bcr-Abl inhibitors for leukemia therapy . Its carbamate group is readily modified to enhance pharmacokinetic properties, such as oral bioavailability and blood-brain barrier penetration.

Agricultural Chemistry

Preliminary studies indicate utility in pesticide formulations, where its cyano group disrupts insect cytochrome P450 enzymes. Field trials against Helicoverpa armigera showed 85% larval mortality at 50 ppm concentrations.

Comparative Analysis with Related Compounds

vs. 5-Methyl-1H-Tetrazole Derivatives

While both classes feature five-membered aromatic rings, 5-methyl-1H-tetrazole lacks the carbamate moiety, reducing hydrogen-bonding capacity. Tetrazoles exhibit higher thermal stability (>300°C) but inferior biological activity due to limited target engagement .

vs. Aryl Carbamate Antiamoebics

Metronidazole carbamates (e.g., compound 14 in ) share the carbamate group but incorporate nitroimidazole cores. Methyl (5-cyano-1H-imidazol-4-yl)carbamate’s cyano group may mitigate nitroimidazole-associated neurotoxicity while retaining antiparasitic efficacy .

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